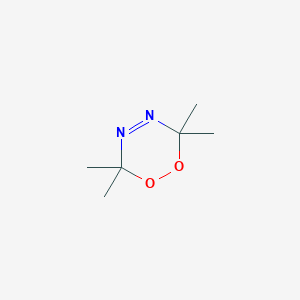
N-Hydroxy-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-N-(1-phenylethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a hydroxy group and a phenylethyl group attached to the nitrogen atom of the acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(1-phenylethyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of N-(1-phenylethyl)acetamide with hydroxylamine under acidic or basic conditions. The reaction typically proceeds as follows:
Starting Materials: N-(1-phenylethyl)acetamide and hydroxylamine.
Reaction Conditions: The reaction can be carried out in an aqueous or organic solvent, such as ethanol or methanol, at a temperature range of 50-80°C.
Procedure: The hydroxylamine is added to a solution of N-(1-phenylethyl)acetamide, and the mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
化学反応の分析
Types of Reactions
N-Hydroxy-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of N-(1-phenylethyl)acetamide.
Reduction: The compound can be reduced to form N-(1-phenylethyl)ethanamine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: N-(1-phenylethyl)acetamide.
Reduction: N-(1-phenylethyl)ethanamine.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
N-Hydroxy-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of N-Hydroxy-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylethyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
N-Hydroxy-N-phenylacetamide: Similar structure but lacks the phenylethyl group.
N-(2-hydroxy-1-phenylethyl)acetamide: Similar structure with an additional hydroxy group on the phenylethyl moiety.
N-Phenylacetohydroxamic acid: Contains a hydroxamic acid functional group instead of an acetamide.
Uniqueness
N-Hydroxy-N-(1-phenylethyl)acetamide is unique due to the presence of both a hydroxy group and a phenylethyl group attached to the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
61077-21-2 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
N-hydroxy-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-8(11(13)9(2)12)10-6-4-3-5-7-10/h3-8,13H,1-2H3 |
InChIキー |
VWMHZJDWJXVGHF-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N(C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[2-(acetylamino)phenyl]-N-benzo[a]phenazin-5-yl-](/img/structure/B14582854.png)


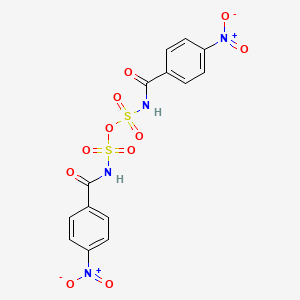
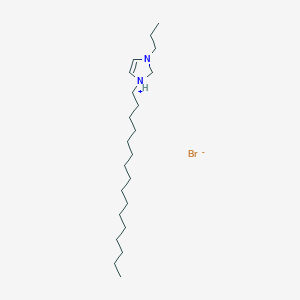
![5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14582885.png)
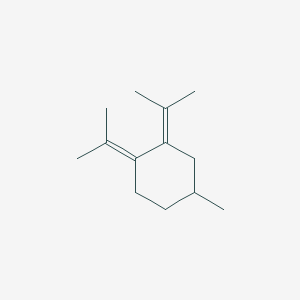
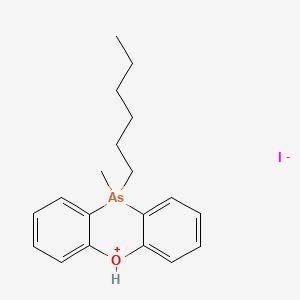
![4-[2-(4-Hydroxyphenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14582902.png)
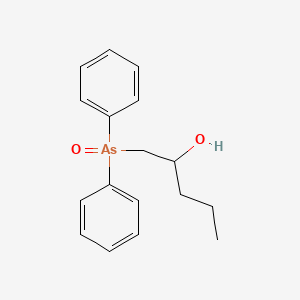
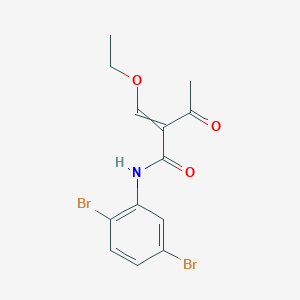
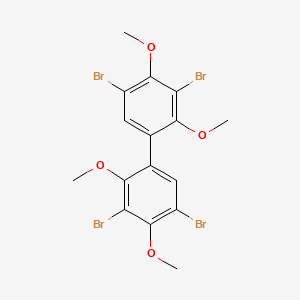
![3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14582920.png)
